Nepicastat Nepicastat Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones.
Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Brand Name: Vulcanchem
CAS No.: 173997-05-2
VCID: VC0003513
InChI: InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
SMILES: C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Molecular Formula: C14H15F2N3S
Molecular Weight: 295.35 g/mol

Nepicastat

CAS No.: 173997-05-2

Cat. No.: VC0003513

Molecular Formula: C14H15F2N3S

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

Nepicastat - 173997-05-2

CAS No. 173997-05-2
Molecular Formula C14H15F2N3S
Molecular Weight 295.35 g/mol
IUPAC Name 4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Standard InChI InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Standard InChI Key YZZVIKDAOTXDEB-JTQLQIEISA-N
Isomeric SMILES C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Canonical SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F

Mechanism of Action and Biochemical Effects

Dopamine β-Hydroxylase Inhibition

Nepicastat exerts its primary pharmacological effect through reversible inhibition of DBH, the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerve terminals and adrenal medulla . In adrenal gland tissue from PTSD-model mice, nepicastat treatment (30 mg/kg/day orally) reduced DBH activity by 58% at day 7 (t(10) = 4.42, p = 0.0013) and 42% at day 12 (t(14) = 2.57, p = 0.0223) compared to vehicle controls . This inhibition produced significant decreases in adrenal norepinephrine (NA: 1.2 ± 0.1 vs. 2.3 ± 0.2 nmol/gland, p < 0.05) and adrenaline (AD: 0.4 ± 0.05 vs. 0.8 ± 0.1 nmol/gland, p < 0.05) while increasing dopamine (DA: 0.9 ± 0.1 vs. 0.5 ± 0.1 nmol/gland, p < 0.05) concentrations .

Systemic Catecholamine Modulation

The compound's enzymatic inhibition translated into broader systemic effects:

  • Prefrontal cortex: NA reduced from 2.1 ± 0.2 to 0.5 ± 0.1 ng/mg tissue (p < 0.0001)

  • Liver: NA decreased by 38% (t(10) = 2.55, p = 0.0288)

  • Plasma: NA levels fell from 1.8 ± 0.2 to 1.0 ± 0.1 ng/ml (p = 0.0024)

  • Heart: 72% reduction in NA content (t(14) = 7.64, p < 0.0001)

Notably, hippocampal and amygdalar NA concentrations remained unchanged, suggesting region-specific preservation of norepinephrine signaling .

Preclinical Behavioral Outcomes

Traumatic Memory Attenuation

In contextual fear conditioning paradigms, nepicastat-treated mice exhibited:

  • 47% lower freezing time during memory retrieval at day 2 (F(1,26) = 10.49, p = 0.0033)

  • 53% reduction in freezing duration by day 7 (F(1,34) = 15.93, p = 0.0003)

  • Increased hippocampal expression of Npas4 (2.1-fold, p = 0.0044) and Bdnf (1.7-fold, p = 0.0450), genes critical for memory reconsolidation

Anxiety-like Behavior Modulation

Elevated plus maze testing revealed:

  • 2.3× more time spent in open arms (68.2 ± 8.1 vs. 29.4 ± 6.3 sec, p = 0.0141)

  • 3.1× greater open arm entries (6.5 ± 0.7 vs. 2.1 ± 0.4, p = 0.0007)

  • No significant changes in locomotor activity (total distance traveled: 3254 ± 214 vs. 2987 ± 187 cm, p = 0.3467)

Pharmacokinetic Profile

Absorption and Distribution

Oral administration produced peak plasma concentrations of 10,046 ± 767 ng/ml 1 hour post-dose, with unbound fraction estimates suggesting sufficient CNS penetration for central DBH inhibition . The 30 mg/kg dose achieved maximal adrenal DBH inhibition within 1-8 hours, maintaining >50% enzyme suppression over 24 hours .

Duration of Action

Catecholamine alterations persisted throughout the dosing interval:

  • Adrenal NA remained suppressed by 48-62% at 24 hours post-dose

  • Plasma NA showed 44% reduction 3 hours after final administration

Neuroplasticity and Gene Regulation

Hippocampal tissue analysis revealed nepicastat-induced upregulation of:

  • Npas4: Neuronal PAS domain protein 4 (+210%, p < 0.01), a transcription factor linking neuronal activity to inhibitory synapse formation

  • Bdnf: Brain-derived neurotrophic factor (+70%, p < 0.05), critical for memory extinction and fear conditioning

This genetic profile correlates with observed behavioral changes, suggesting nepicastat enhances neuroadaptive capacity in stress-responsive circuits.

Therapeutic Implications for PTSD

Sympathetic Modulation

By reducing circulating NA/AD while preserving central noradrenergic tone, nepicastat addresses PTSD's peripheral hyperadrenergic state without compromising central memory extinction mechanisms . The compound's 24-hour duration of action supports once-daily dosing for sustained effect.

Memory Reconsolidation Interference

The temporal window of DBH inhibition aligns with memory reconsolidation phases, allowing pharmacological disruption of traumatic memory traces during retrieval . Combined Npas4/Bdnf induction may facilitate synaptic remodeling to weaken fear associations.

TissueNorepinephrine ChangeAdrenaline ChangeDopamine Change
Adrenal Gland-48%*-50%*+80%*
Prefrontal Cortex-76%*N/AN/A
Plasma-44%*N/AN/A
Heart-72%*N/AN/A

*Statistically significant (p < 0.05) vs. vehicle controls

Table 2: Behavioral Outcomes in PTSD Model

TestParameter MeasuredNepicastat Effect Size (Cohen’s d)
Contextual FearFreezing Time (Day 7)1.28
Elevated Plus MazeOpen Arm Entries1.48
Open FieldLocomotor Activity0.49 (NS)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator